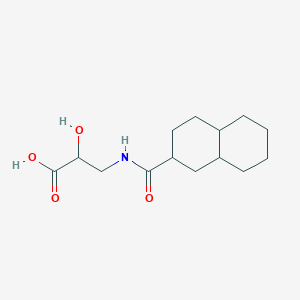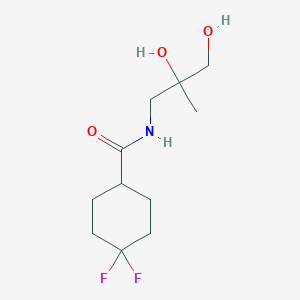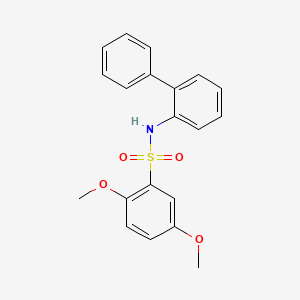![molecular formula C16H21NO3 B7627659 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid, also known as Ro 60-0175, is a selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a protein that regulates the levels of glycine in the brain, an important neurotransmitter involved in various physiological processes. Ro 60-0175 has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
作用機序
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 selectively inhibits GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 increases the levels of glycine in the brain, which can enhance the function of N-methyl-D-aspartate (NMDA) receptors, a type of glutamate receptor involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has been shown to have several biochemical and physiological effects, including an increase in glycine levels in the brain, enhanced NMDA receptor function, and improved cognitive function. Additionally, 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease.
実験室実験の利点と制限
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has several advantages for lab experiments, including its selectivity for GlyT1, its ability to increase glycine levels in the brain, and its potential therapeutic applications in neurological and psychiatric disorders. However, 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and efficacy in humans.
将来の方向性
There are several future directions for the study of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175, including:
1. Further studies to determine the optimal dosage and efficacy of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 in humans.
2. Development of new GlyT1 inhibitors with improved selectivity and reduced toxicity.
3. Investigation of the potential applications of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 in other neurological and psychiatric disorders.
4. Studies to determine the long-term effects of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 on cognitive function and brain function.
5. Investigation of the potential use of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 in combination with other drugs for the treatment of neurological and psychiatric disorders.
Conclusion:
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 is a selective inhibitor of GlyT1 with potential therapeutic applications in neurological and psychiatric disorders. Its ability to increase glycine levels in the brain and enhance NMDA receptor function make it a promising candidate for the treatment of schizophrenia, Alzheimer's disease, and other disorders. However, further studies are needed to determine its optimal dosage and efficacy in humans, as well as its potential toxicity and long-term effects.
合成法
The synthesis of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 2-methyl-3-nitrobenzoic acid with a tert-butoxycarbonyl (Boc) group. The resulting compound is then subjected to a Grignard reaction with 2-methylpropylmagnesium bromide, followed by reduction of the nitro group with iron powder. The resulting amine is then protected with a 2-methyl-1-benzofuran-3-ylmethyl (Bom) group, and the Boc group is removed with trifluoroacetic acid. The final step involves the deprotection of the Bom group with boron tribromide to yield 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175.
科学的研究の応用
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. The selective inhibition of GlyT1 by 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 leads to an increase in glycine levels in the brain, which has been shown to improve cognitive function and reduce negative symptoms in patients with schizophrenia. Additionally, 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-[(2-methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)8-17(10-16(18)19)9-14-12(3)20-15-7-5-4-6-13(14)15/h4-7,11H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSNDKRXEWCQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CN(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)


![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)
